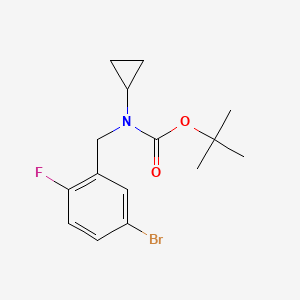

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate

Descripción general

Descripción

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a chemical compound with the molecular formula C15H19BrFNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropyl group attached to a benzyl carbamate structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of continuous flow reactors can enhance the reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Potential as a Pharmaceutical Agent

The compound is being investigated for its potential as a pharmaceutical agent, particularly in the context of drug design and development. Its structural features allow for interactions with biological targets, making it a candidate for the development of new therapeutic agents. The presence of the tert-butyl group and halogen substituents (bromo and fluoro) enhances its lipophilicity and biological activity, which are crucial for drug efficacy.

Case Study: G-Secretase Inhibitors

Research has indicated that compounds similar to tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate can act as inhibitors of gamma-secretase, an essential enzyme in the processing of amyloid precursor protein, which is implicated in Alzheimer's disease. The structure-activity relationship (SAR) studies have shown that modifications in the substituents can significantly influence the inhibitory potency against gamma-secretase .

Agricultural Applications

2.1. Pesticidal Properties

This compound has been identified as a promising candidate for use as a pesticide. Its ability to control various agricultural pests makes it valuable in crop protection strategies.

Case Study: Pest Control Efficacy

A patent describes the use of nitrogenous heterocycles, including this compound, as effective pesticides with good plant tolerance and low toxicity to warm-blooded animals . The compound has shown efficacy against a range of pests, including nematodes and insects, contributing to improved crop yields and quality.

Chemical Synthesis Applications

3.1. Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural attributes allow chemists to create derivatives that can be tailored for specific applications.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Various derivatives | 75-90 | |

| Coupling Reactions | Biologically active compounds | 60-85 | |

| Cyclopropanation | Spirocyclic compounds | 70-95 |

Conformational Studies

Recent studies have highlighted the conformational effects of tert-butyl groups in cyclopropane derivatives, which can influence molecular design in both medicinal chemistry and materials science. The unique conformational preferences imparted by the cyclopropyl moiety can be exploited to enhance the selectivity and potency of therapeutic agents .

Mecanismo De Acción

The mechanism of action of tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The cyclopropyl group can introduce strain and affect the compound’s overall conformation, impacting its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This structural feature can enhance its stability and reactivity, making it a valuable compound in various research applications.

Actividad Biológica

Overview

Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a synthetic compound belonging to the carbamate class, characterized by a complex structure that includes a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropyl group attached to a benzyl framework. Its molecular formula is C15H19BrFNO2. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The compound's unique structure influences its chemical reactivity and biological interactions. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and influence binding affinity to biological targets. The cyclopropyl group introduces strain that may affect the compound's conformation, potentially enhancing its biological activity.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The halogen substituents can modulate the compound's reactivity, while the cyclopropyl moiety may facilitate unique interactions with biological targets.

Biological Activity Studies

Research has indicated that this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, compounds similar in structure have shown significant inhibition of CYP3A4, with IC50 values indicating varying degrees of potency against different isoforms .

- Antiviral Potential : The compound has been explored for its potential as a non-nucleoside inhibitor in the treatment of viral infections such as Hepatitis C. Research indicates that structural modifications can lead to enhanced antiviral activity .

Case Studies

- Inhibition Studies : A study evaluating the inhibition potential of structurally related compounds reported varying IC50 values against CYP enzymes. For example, one compound showed an IC50 of 0.34 μM against CYP3A4, suggesting that similar derivatives might exhibit comparable inhibitory effects .

- Pharmacokinetic Properties : The pharmacokinetic profile of compounds related to this compound has been assessed in animal models, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for understanding the therapeutic viability of these compounds in clinical settings .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar carbamate derivatives:

| Compound Name | IC50 (μM) | Biological Activity | Comments |

|---|---|---|---|

| This compound | TBD | Potential CYP inhibition | Further studies needed |

| Related Compound A | 0.34 | CYP3A4 inhibition | Significant interaction observed |

| Related Compound B | >50 | Low activity | Less effective against target enzymes |

Propiedades

IUPAC Name |

tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXESWQAGSHKDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.